INCB053914 Demonstrates 125-Fold Higher Potency for PIM1 vs. PIM2 Compared to Balanced Pan-PIM Inhibitors
INCB053914 exhibits a distinct isoform selectivity profile, inhibiting PIM1 with an IC50 of 0.24 nM and PIM3 with an IC50 of 0.12 nM, but PIM2 with a 125-fold higher IC50 of 30 nM [1]. In contrast, the comparator AZD1208 shows a more balanced pan-PIM inhibition (IC50: PIM1 0.4 nM, PIM2 5.0 nM, PIM3 1.9 nM) , and PIM447 (LGH447) demonstrates even greater balance with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively .
| Evidence Dimension | PIM2 inhibition potency relative to PIM1 |
|---|---|
| Target Compound Data | PIM1 IC50 = 0.24 nM; PIM2 IC50 = 30 nM (125-fold difference) |
| Comparator Or Baseline | AZD1208: PIM1 IC50 = 0.4 nM; PIM2 IC50 = 5.0 nM (12.5-fold difference) ; PIM447: PIM1 Ki = 6 pM; PIM2 Ki = 18 pM (3-fold difference) |
| Quantified Difference | INCB053914 exhibits a 125-fold PIM1/PIM2 potency differential, compared to 12.5-fold for AZD1208 and 3-fold for PIM447 |
| Conditions | Biochemical kinase inhibition assays at Km ATP concentration |
Why This Matters
This isoform selectivity profile influences downstream signaling modulation, potentially offering a distinct therapeutic window in PIM2-dependent malignancies and reducing on-target toxicity in normal tissues with high PIM2 expression.
- [1] Koblish H, et al. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. PLoS One. 2018;13(6):e0199108. View Source
